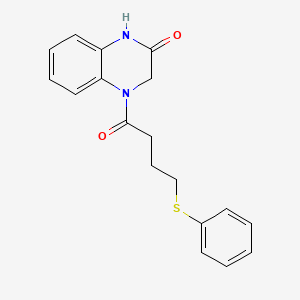

4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-phenylsulfanylbutanoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-23-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDIAUCLGBXMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method involves the Pummerer rearrangement of 4-phenylsulfinylbutanoic acid derivatives in the presence of acetic anhydride and p-toluenesulfonic acid . This reaction yields 4-phenylthio-4-butanolide, which can then be further reacted to form the desired quinoxaline derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the butanoyl side chain can be reduced to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenylsulfoxide or phenylsulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and phenylthio side chain. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can be contextualized against structurally related compounds:

Structural and Functional Analogues

The table below summarizes key analogues, their substituents, and biological activities:

Key Structural Comparisons

- Quinazolinyl derivatives (e.g., Compound 2) exhibit nanomolar antiproliferative activity by mimicking CA-4’s tubulin-binding mechanism. Their potency is attributed to the rigid quinazoline ring, which stabilizes interactions with tubulin . Carboxylic acid derivatives demonstrate sGC activation via hydrogen-bonding with the Y-S-R motif, a feature absent in the phenylthio analogue .

Biological Activity :

- Antitumor Activity : Quinazolinyl derivatives (GI₅₀ = 0.53–2.01 nM) outperform benzyl or acylated analogues, likely due to their planar aromatic systems enabling stronger tubulin interactions .

- Enzyme Modulation : Dicarboxylic derivatives show promise as sGC agonists, while bromodomain inhibitors (e.g., Y81) rely on aromatic stacking with BRD4’s acetyl-lysine binding site .

Biological Activity

4-(4-(Phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline core, which is associated with diverse pharmacological properties, including antimicrobial and anticancer effects. The structural modifications provided by the phenylthio and butanoyl substituents may enhance its biological activity and selectivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Material : 1,2-phenylenediamine.

- Reagents : Chloroacetic acid, chloroacetyl chloride, and various bases.

- Solvents : Water and dimethylformamide (DMF).

- Conditions : Refluxing or room temperature reactions depending on the step.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant activity against various pathogens. The antibacterial activity of this compound has not been specifically documented; however, related compounds have shown promising results:

- Study Findings : A study on 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Activity Comparison : The zone of inhibition for various derivatives was measured, indicating that structural modifications significantly impact antibacterial effectiveness (Table 1).

| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |

|---|---|---|---|---|

| 5a | 18 mm | 20 mm | 15 mm | 17 mm |

| 5b | 19 mm | 18 mm | - | - |

| 5i | - | - | - | - |

| 5j | - | - | - | - |

Anticancer Activity

The potential anticancer properties of quinoxaline derivatives have been explored in various studies:

- Mechanism of Action : Similar compounds have been shown to inhibit cancer cell proliferation through interaction with specific biological targets such as enzymes involved in cell cycle regulation .

- Case Studies : Compounds with similar structural features have demonstrated cytotoxic effects against multiple cancer cell lines including breast cancer (MCF-7) and lung carcinoma (A549) cells .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one?

Methodological Answer:

The synthesis typically involves multi-step routes starting with functionalization of the quinoxalin-2(1H)-one core. Key steps include:

- Nucleophilic substitution : Introduction of the phenylthio group via thiol-alkylation reactions under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) .

- Acylation : Coupling the thioether moiety with a butanoyl group using acid chlorides or activated esters in the presence of catalysts like Cu(I) under aerobic conditions .

- Microwave-assisted synthesis : Optimization of reaction time and yield using microwave irradiation (120°C, 30–60 min) for intermediates, as demonstrated in analogous quinoxaline derivatives .

(Basic) How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the phenylthio and butanoyl groups (e.g., δ ~2.8 ppm for dihydroquinoxaline protons) .

- HRMS : Validate molecular weight (e.g., m/z calculated for C₁₉H₁₈N₂O₂S: 362.1096) .

- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray crystallography : Resolve stereochemical ambiguities by analyzing hydrogen-bonding patterns (e.g., N–H···O dimers) in crystalline forms .

(Basic) What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

- Antiproliferative assays : NCI-60 human tumor cell line panel to determine GI₅₀ values (sub-nanomolar activity observed in analogues) .

- Tubulin polymerization inhibition : Fluorescence-based assays comparing IC₅₀ values to reference agents (e.g., CA-4) .

- Solubility and metabolic stability : Kinetic solubility in PBS and microsomal stability tests (e.g., t₁/₂ in liver microsomes) to prioritize lead candidates .

(Advanced) What mechanistic insights explain its antitumor activity in vivo?

Methodological Answer:

- Tubulin-binding vascular disruption : Disrupts endothelial cell microtubules, inducing tumor vasculature collapse (validated via immunohistochemistry showing reduced CD31+ vessels) .

- Cell cycle arrest : Flow cytometry reveals G₂/M phase arrest (e.g., 70% arrest at 10 nM in HCT-116 cells), akin to CA-4 derivatives .

- Apoptosis induction : Caspase-3/7 activation assays and Annexin V staining confirm programmed cell death .

(Advanced) How can structural modifications enhance potency and reduce toxicity?

Methodological Answer:

- Quinazoline ring substitution : Introducing electron-withdrawing groups (e.g., Cl at C2) improves tubulin affinity (3–6× potency increase vs. parent compounds) .

- Lactam ring optimization : Replacing piperidine with 3,4-dihydropyrazin-2(1H)-one enhances metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.8 h) .

- Pro-drug strategies : Masking polar groups (e.g., esterification of hydroxyl moieties) improves bioavailability .

(Advanced) How can contradictory activity data between analogues be resolved?

Methodological Answer:

- SAR analysis : Compare substituent effects across analogues (e.g., 2-chloro vs. 2-methylquinazoline derivatives show divergent GI₅₀ values due to steric hindrance) .

- Computational modeling : Molecular docking (e.g., using Autodock Vina) identifies critical interactions with β-tubulin’s colchicine-binding site .

- In vivo validation : Xenograft models (e.g., HCT-116 tumors) reconcile in vitro/in vivo discrepancies by assessing tumor growth inhibition (%TGI) and toxicity profiles .

(Advanced) What pharmacokinetic properties are critical for translational development?

Methodological Answer:

- Lipophilicity (logP) : Optimal range of 2.5–3.5 (calculated via XLogP3) balances membrane permeability and solubility .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (e.g., fu > 5% for efficacy) .

- CYP inhibition screening : Cytochrome P450 assays (e.g., CYP3A4/2D6) mitigate drug-drug interaction risks .

(Advanced) How do crystallographic studies inform molecular interaction mechanisms?

Methodological Answer:

- Hydrogen-bonding networks : X-ray structures reveal N–H···O dimers stabilizing the dihydroquinoxaline core, critical for maintaining conformation during tubulin binding .

- Intermolecular interactions : C–H···O contacts between the phenylthio group and adjacent residues (e.g., Val238 in β-tubulin) enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.